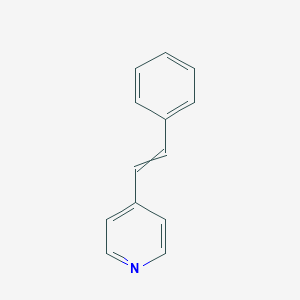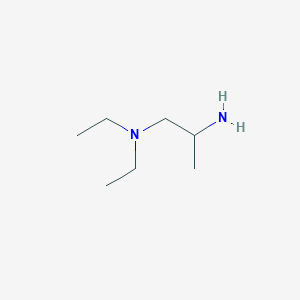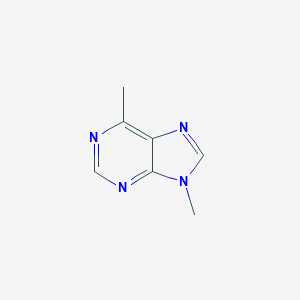
4-Styrylpyridine
Vue d'ensemble
Description
4-Styrylpyridine is a chemical compound with the molecular formula C13H11N . It has an average mass of 181.233 Da and a Monoisotopic mass of 181.089142 Da .
Synthesis Analysis
Two 4-styrylpyridines carrying an acceptor –NO2 (L1) or a donor –NMe2 group (L2) were axially coordinated to A4 Zn II porphyrins displaying in 5,10,15,20 meso position aryl moieties with remarkable electron withdrawing properties .Molecular Structure Analysis
The molecular structure of 4-Styrylpyridine includes a combination of hydrogen bonding and C–H···π interactions . The X-ray crystallographic analysis exhibits that both the compounds form 1D chain structures .Chemical Reactions Analysis
Polarography of 4-styrylpyridine in anhydrous dimethylformamide shows two separate one-electron waves with –1·88 and –2·22 V . Cyclic voltammetry shows the first wave to be reversible and the 4-styrylpyridine anion radical produced has a half-life of 10 s at 25 °C and longer at lower temperatures .Physical And Chemical Properties Analysis
4-Styrylpyridine has a density of 1.1±0.1 g/cm3, a boiling point of 309.8±17.0 °C at 760 mmHg, and a vapour pressure of 0.0±0.6 mmHg at 25°C . It also has an enthalpy of vaporization of 52.9±3.0 kJ/mol and a flash point of 132.5±13.7 °C .Applications De Recherche Scientifique
Photopolymerization
4-Styrylpyridine: has been utilized in the synthesis of metal complexes that exhibit photoreactivity. For instance, when combined with 1-adamantanecarboxylic acid and metal nitrates like Zn(II) and Cu(II), it forms complexes that can undergo photopolymerization . The copper (II) complex, in particular, is photoreactive and can form a cyclobutene ring through a [2+2] photodimerization process, leading to the creation of a one-dimensional coordination polymer .
Nonlinear Optical Properties
This compound has been studied for its second-order nonlinear optical properties when axially coordinated to A4 ZnII porphyrins . The presence of electron-withdrawing or donating groups on the 4-styrylpyridines significantly influences the nonlinear optical response, which is crucial for applications in photonics and optoelectronics .
Coordination Chemistry
4-Styrylpyridine acts as a ligand in coordination chemistry, forming complexes with various metals. These complexes are studied for their structural characteristics and potential applications in catalysis and materials science .
Photocycloaddition Reactions
In solid-state chemistry, 4-styrylpyridine is involved in [2+2] photocycloaddition reactions. This solvent-free approach is considered environmentally friendly and is a part of green chemistry initiatives, aiming for sustainable chemical processes .
Photosalient Behavior
4-Styrylpyridine forms ionic cocrystals with trimesic acid that exhibit photosalient behavior, such as movement and splitting upon UV irradiation. This is due to the [2+2] photodimerization of the styrylpyridine units . Such materials have potential applications in the development of light-responsive smart materials.
Safety And Hazards
Orientations Futures
In future research, two 4-styrylpyridines carrying an acceptor –NO2 (L1) or a donor –NMe2 group (L2) were axially coordinated to A4 Zn II porphyrins displaying in 5,10,15,20 meso position aryl moieties with remarkable electron withdrawing properties . This could open up new possibilities for the use of 4-Styrylpyridine in various applications.
Propriétés
IUPAC Name |
4-[(E)-2-phenylethenyl]pyridine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H11N/c1-2-4-12(5-3-1)6-7-13-8-10-14-11-9-13/h1-11H/b7-6+ | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QKHRGPYNTXRMSL-VOTSOKGWSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C=CC2=CC=NC=C2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C=C1)/C=C/C2=CC=NC=C2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H11N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
181.23 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
11.2 [ug/mL] (The mean of the results at pH 7.4) | |
| Record name | SID24810264 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
Product Name |
4-Styrylpyridine | |
CAS RN |
103-31-1, 5097-93-8 | |
| Record name | 4-Stilbazole | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000103311 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 4-Stilbazole, (E)- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0005097938 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 4-Styrylpyridine | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=44776 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 4-Styrylpyridine | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=9496 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | Pyridine, 4-(2-phenylethenyl)- | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | 4-styrylpyridine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.002.818 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | 4-STYRYLPYRIDINE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/W9282V2UV3 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Synthesis routes and methods
Procedure details








Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: What is the molecular formula and weight of 4-styrylpyridine?
A1: 4-Styrylpyridine has a molecular formula of C13H11N and a molecular weight of 181.23 g/mol. []
Q2: What spectroscopic techniques are commonly used to characterize 4-styrylpyridine?
A2: Researchers frequently employ techniques like Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Ultraviolet-Visible (UV-Vis) spectroscopy to characterize 4-styrylpyridine and its derivatives. [, , ]
Q3: What is a notable photochemical reaction that 4-styrylpyridine undergoes?
A3: 4-Styrylpyridine is known for its ability to undergo [2+2] photocycloaddition reactions, particularly in the solid state. This reaction involves the formation of a cyclobutane ring by the coupling of two C=C bonds in adjacent molecules upon UV irradiation. [, , , ]
Q4: How does the presence of metal ions influence the photoreactivity of 4-styrylpyridine?
A4: Coordination of 4-styrylpyridine to metal centers, such as in zinc(II) and copper(II) complexes, has been observed to influence its photoreactivity. For instance, the alignment of 4-styrylpyridine ligands within a copper(II) complex facilitated a [2+2] photodimerization reaction, while a similar zinc(II) complex remained photoinert due to the spatial arrangement of the ligands. []
Q5: Can the photoisomerization of 4-styrylpyridine be controlled within a metal complex?
A5: Yes, research has demonstrated that the photoisomerization of 4-styrylpyridine from its trans form to its cis form can be controlled within a rhenium(I) complex. This control arises from the influence of the metal center and the interplay between different excited states within the complex. [, ]
Q6: What are some potential applications of 4-styrylpyridine and its derivatives?
A6: The unique properties of 4-styrylpyridine make it promising for various applications, including:
Q7: How does the position of substituents on the aromatic rings of 4-styrylpyridine affect its properties?
A7: The position of substituents on the aromatic rings of 4-styrylpyridine plays a crucial role in determining its properties. For example, the photodimerization products of 4-styrylpyridine derivatives can be controlled by introducing alkyl substituents, influencing the packing arrangement of the molecules. []
Q8: How has computational chemistry contributed to understanding 4-styrylpyridine?
A8: Computational methods, such as Density Functional Theory (DFT), have been instrumental in elucidating the electronic structure, absorption spectra, and photoisomerization pathways of 4-styrylpyridine and its metal complexes. These calculations provide valuable insights into the factors governing its reactivity and photochemical behavior. [, , ]
Q9: Have any Quantitative Structure-Activity Relationship (QSAR) models been developed for 4-styrylpyridine derivatives?
A9: While specific QSAR models focusing solely on 4-styrylpyridine derivatives are not widely reported in the provided literature, studies have explored structure-activity relationships. Research indicates that the electronic nature and position of substituents on the aromatic rings can significantly impact properties such as photoreactivity and liquid crystal behavior. [, , , ]
Q10: What is known about the stability of 4-styrylpyridine and its derivatives?
A10: The stability of 4-styrylpyridine can vary depending on the specific derivative and environmental conditions. Generally, it is stable under ambient conditions, but exposure to UV light can trigger photochemical reactions. [] The presence of metal ions can also influence stability, as seen in the thermal stability of zinc(II) complexes. []
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![7,14,21-Trithiatrispiro[5.1.58.1.515.16]henicosane](/img/structure/B85917.png)











